Chloromethyl phenyl sulfone
Description
Significance of Chloromethyl Phenyl Sulfone as a Chemical Compound in Synthetic Organic Chemistry
This compound is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of the phenylsulfonylmethyl group into organic molecules. This functional group can then be further transformed, making the compound a versatile intermediate. It is instrumental in the synthesis of more complex molecules, including α,β-epoxy sulfones and aziridines. chemicalbook.com The compound also reacts with electrophilic arenes, heterocyclic arenes, and alkenes. chemicalbook.com
One of the notable applications of this compound is its role as a source of the α-phenylsulfonylmethyl radical. chemicalbook.com The carbanion generated from this compound is also a key reactive species. This carbanion can participate in various carbon-carbon bond-forming reactions. For instance, it reacts with nitroaromatic compounds in vicarious substitution reactions, providing a pathway for the introduction of a chloromethylsulfonyl group onto an aromatic ring. oup.com Furthermore, its reaction with certain nitrobenzophenones can lead to Darzens condensation, a reaction that typically involves the formation of an epoxide. oup.com
The versatility of the sulfone group is further highlighted by its use in the synthesis of various cyclic and heterocyclic compounds. For example, derivatives of phenyl tribromomethyl sulfone, a related compound, have been synthesized as potential pesticides. nih.govbeilstein-journals.org The halomethylsulfonyl moiety is a component of numerous active herbicides and fungicides. nih.govbeilstein-journals.org
Historical Context of its Discovery and Early Applications in Mechanistic Studies
The development of this compound as a synthetic reagent can be traced back to the mid-20th century, a period marked by rapid advancements in organosulfur chemistry. Early research into halogenated sulfones was driven by the need for versatile electrophilic reagents for a wide array of organic transformations. Initial synthetic methods focused on the oxidation of the corresponding chloromethyl phenyl sulfide (B99878). A classic approach involved using permonophthalic acid as the oxidizing agent to yield the sulfone in good quantities.
Systematic investigation into the reactivity of this compound gained considerable momentum in the 1980s. The work of Makosza and his colleagues was particularly pioneering in exploring the carbanion chemistry of this compound. oup.com Their research demonstrated that the carbanion derived from this compound could undergo vicarious substitution reactions with nitroaromatic compounds. oup.com This opened up new avenues for aromatic substitution chemistry by establishing the compound as a valuable reagent for introducing the chloromethylsulfonyl functionality into aromatic systems through unconventional mechanisms. These early studies were crucial in laying the groundwork for understanding the electronic and steric factors that govern the formation and reactivity of sulfones.
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and related sulfone-containing compounds continues to expand into new and innovative areas of chemistry. While the parent compound remains a staple in organic synthesis, recent research has focused on the development of novel fluorinated analogs and their applications. For instance, chlorodifluoromethyl phenyl sulfone, a previously unknown compound, has been developed as a robust difluorocarbene reagent for O- and N-difluoromethylations. cas.cnrsc.orgnih.gov This is significant as it provides a method for introducing fluorine-containing moieties into organic molecules, a strategy often used to modulate the physical, chemical, and biological properties of target compounds. cas.cn
The exploration of sulfones as functional groups in dearomatization reactions of benzene (B151609) is another active area of research. nih.gov The coordination of phenyl sulfones to metal complexes can activate the aromatic ring towards nucleophilic attack, leading to the synthesis of highly substituted cyclohexenes. nih.gov This methodology provides a route to complex cyclic structures from simple aromatic precursors. nih.gov
Future directions in the field are likely to involve the development of more efficient and environmentally friendly synthetic methods for preparing and utilizing sulfone-based reagents. There is a growing interest in the use of sulfones in the development of new pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgnih.govresearchgate.net The vinyl sulfone motif, for example, is a key structural unit in many biologically active molecules and is being explored for the design of new therapeutic agents. nih.gov The continued investigation into the reactivity of this compound and its derivatives is expected to lead to the discovery of novel transformations and the synthesis of new and valuable chemical entities.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7205-98-3 | sigmaaldrich.comscbt.com |
| EC Number | 230-581-8 | sigmaaldrich.com |
| Linear Formula | C₆H₅SO₂CH₂Cl | sigmaaldrich.com |
| Molecular Weight | 190.65 g/mol | scbt.com |
| Melting Point | 88-91 °C | sigmaaldrich.com |
| InChI | 1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | sigmaaldrich.com |
| InChI Key | NXAIQSVCXQZNRY-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES string | ClCS(=O)(=O)c1ccccc1 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIQSVCXQZNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222386 | |
| Record name | ((Chloromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-98-3 | |
| Record name | [(Chloromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ((Chloromethyl)sulphonyl)benzene | |
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| Record name | Chloromethyl phenyl sulfone | |
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| Record name | ((Chloromethyl)sulphonyl)benzene | |
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| Record name | [(chloromethyl)sulphonyl]benzene | |
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| Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |
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Synthetic Methodologies and Advanced Preparations of Chloromethyl Phenyl Sulfone
Established Synthetic Pathways for Chloromethyl Phenyl Sulfone
Alkylation of Sulfinate Salts with Chlorinating Agents
A common and established method for the synthesis of chloromethyl sulfones involves the alkylation of sulfinate salts. tandfonline.comlookchem.com Sulfinate salts, which can be prepared from the reduction of the corresponding sulfonyl chlorides, serve as nucleophiles in this reaction. tandfonline.comlookchem.com The alkylation is typically achieved using a chlorinating agent like chloroform (B151607) or bromochloromethane (B122714). tandfonline.comlookchem.com The use of a phase-transfer catalyst, such as Aliquat or tetra-alkylammonium or phosphonium (B103445) halides, can facilitate the reaction. tandfonline.comlookchem.com
While effective, this two-step procedure can be cumbersome. The isolation of sulfinate salts is often challenging due to their high water solubility and hygroscopic nature. tandfonline.comlookchem.com
One-Pot Procedures from Aryl Sulfonyl Chlorides
To circumvent the difficulties associated with the isolation of sulfinate salts, one-pot procedures have been developed. These methods start from readily available aryl and heteroaryl sulfonyl chlorides and proceed to the corresponding chloromethyl sulfones without the need to isolate the intermediate sulfinate salt. tandfonline.comlookchem.com This simplified approach has proven effective for a diverse range of starting materials. tandfonline.com
In a typical one-pot synthesis, the sulfonyl chloride is first reduced in situ to the sulfinate salt, which then reacts with a chlorinating agent present in the same reaction mixture. This streamlined process offers a more efficient and practical route to a variety of chloromethyl sulfones. tandfonline.comlookchem.com
Table 1: Examples of Chloromethyl Sulfones Synthesized via a One-Pot Procedure from Sulfonyl Chlorides tandfonline.comlookchem.com
| Entry | Product | Starting Sulfonyl Chloride | Yield (%) |
| 1a | 1-[(Chloromethyl)sulfonyl]naphthalene | Naphthalene-1-sulfonyl chloride | - |
| 1b | Chloromethyl-2-fluorophenyl sulfone | 2-Fluorobenzenesulfonyl chloride | - |
| 1c | Chloromethyl 2-(trifluoromethyl)phenyl sulfone | 2-(Trifluoromethyl)benzenesulfonyl chloride | - |
Note: Specific yield percentages were not provided in the source material.
Preparation from Chloromethyl Phenyl Sulfide (B99878) and Subsequent Oxidation
Another established route to this compound involves the oxidation of chloromethyl phenyl sulfide. chemicalbook.com This method first requires the synthesis of the sulfide precursor. Two common methods for preparing chloromethyl phenyl sulfide are the reaction of thioanisole (B89551) with sulfuryl chloride or the reaction of thiophenol with bromochloromethane in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an alkali metal hydroxide (B78521). chemicalbook.com
Once obtained, the chloromethyl phenyl sulfide is then oxidized to the corresponding sulfone. chemicalbook.com Various oxidizing agents can be employed for this transformation.
Oxone®, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), is a versatile and effective oxidizing agent for converting sulfides to sulfones. orgsyn.orgrsc.org The oxidation of chloromethyl phenyl sulfide to this compound using Oxone® is a key step in a multi-step synthesis of other sulfone derivatives. orgsyn.org The reaction is typically carried out in a solvent system such as aqueous methanol. orgsyn.org This method is part of a broader application of Oxone® for the selective oxidation of various organic sulfides. rsc.org Notably, the choice of solvent can influence the outcome of the oxidation, with water often favoring the formation of sulfones. rsc.org
Novel and Green Chemistry Approaches in the Synthesis of this compound and its Analogues
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This trend has also impacted the synthesis of sulfone derivatives, with microwave-assisted synthesis emerging as a prominent green chemistry approach.
Microwave-Assisted Synthesis of Sulfone Derivatives
Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netacs.org This technology has been successfully applied to the synthesis of various sulfone derivatives. nih.govtandfonline.comresearchgate.net
In the context of synthesizing sulfone analogues, microwave irradiation has been utilized for the reaction of sulfinates with chloromethylated heterocyclic compounds. nih.gov This eco-friendly process, often conducted in water, provides good yields of the desired sulfone products. nih.gov The sulfinate precursors for these reactions can be either commercially available or generated in situ from the corresponding sulfonyl chlorides via a sodium sulfite-mediated reduction, which can also be performed under microwave irradiation. nih.gov
The application of microwave-assisted synthesis represents a significant advancement, offering a more rapid and efficient alternative to traditional methods for preparing sulfone derivatives. nih.govresearchgate.net
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of Sulfone Analogues researchgate.net
| Entry | Product | Method | Time (h) | Yield (%) |
| 2a | 2-Methyl-5-nitro-4-(phenylsulfonylmethyl)-1,3-thiazole | Conventional | 24 | 69 |
| 2a | 2-Methyl-5-nitro-4-(phenylsulfonylmethyl)-1,3-thiazole | Microwave | 0.5 | 76 |
| 2b | 2-Methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole | Conventional | 24 | 72 |
| 2b | 2-Methyl-5-nitro-4-(tosylmethyl)-1,3-thiazole | Microwave | 0.5 | 80 |
| 2c | 4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole | Conventional | 24 | 69 |
| 2c | 4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole | Microwave | 0.5 | 76 |
C-S Bond Construction from Non-Halide Substrates in Sulfone Synthesis
The construction of carbon-sulfur (C-S) bonds is a fundamental process in the synthesis of sulfur-containing compounds like sulfones. While traditional methods often rely on the coupling of aryl halides with sulfur-containing reagents, recent advancements have focused on the use of non-halide substrates, offering alternative and often more efficient synthetic routes. mdpi.comresearchgate.net
One notable strategy involves the sulfonylation of aromatic compounds using arenesulfonyl halides or arenesulfonic acids. For instance, diaryl sulfones can be synthesized via a Friedel-Crafts sulfonylation method. This reaction is often catalyzed by a Lewis acid. jchemrev.com Another approach is the copper-catalyzed coupling of a sulfinate salt and an aryl halide, which has been utilized in the synthesis of various aryl sulfones. jchemrev.com
Recent research has also explored the use of arylhydrazines and aryl thiols to form unsymmetrical diaryl sulfides, which can then be oxidized to the corresponding sulfones. This reaction proceeds at room temperature in the presence of tert-butyl hydroperoxide (TBHP), potassium iodide (KI), and cesium carbonate (Cs₂CO₃) in water. mdpi.com Furthermore, the site-selective C(sp³)-H sulfenylation of alkyl tosylamides has been demonstrated, showcasing the potential for direct functionalization of C-H bonds to form C-S linkages. mdpi.com
The table below summarizes various methods for C-S bond construction from non-halide substrates, which are precursors to sulfones.
| Reactants | Reagents/Catalysts | Product Type | Reference |
| Arenes and Arenesulfonyl Halides/Acids | Lewis Acid | Diaryl Sulfone | jchemrev.com |
| Sulfinate Salt and Aryl Halide | Copper Catalyst | Aryl Sulfone | jchemrev.com |
| Arylhydrazines and Aryl Thiols | TBHP, KI, Cs₂CO₃ | Unsymmetrical Diaryl Sulfide | mdpi.com |
| Alkyl Tosylamides and Diaryl Disulfides | Cu(acac)₂, 1,10-phen, Na₂HPO₄, Indium powder, Blue LED | δ-Thio-substituted Alkyl Tosylamide | mdpi.com |
These innovative methods provide a diverse toolbox for the synthesis of sulfones and their precursors, often with improved efficiency and substrate scope compared to traditional approaches.
Green Solvents and Reagents in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound and its derivatives, to minimize environmental impact. This involves the use of environmentally benign solvents and reagents.
One area of focus is the oxidation of sulfides to sulfones. While traditional methods may use harsh oxidants, greener alternatives are being explored. For example, hydrogen peroxide is considered a green oxidant. researchgate.net The use of ionic liquids as both the reaction medium and catalyst in Friedel-Crafts sulfonylation reactions for the synthesis of diaryl sulfones represents another green approach. jchemrev.com
Furthermore, the development of catalytic systems that can operate in environmentally friendly solvents like water is a key goal. For instance, the synthesis of unsymmetrical diaryl sulfides from arylhydrazines and aryl thiols has been successfully carried out in water. mdpi.com The use of immobilized catalysts, such as a cobalt complex on the surface of SBA-15, for the chemoselective oxidation of sulfides using hydrogen peroxide also aligns with green chemistry principles by allowing for catalyst recycling. researchgate.net
The table below highlights some green solvents and reagents used in the synthesis of sulfones and related compounds.
| Reaction Type | Green Solvent/Reagent | Benefit | Reference |
| Oxidation of Sulfides | Hydrogen Peroxide | Green oxidant | researchgate.net |
| Friedel-Crafts Sulfonylation | Ionic Liquid | Serves as both solvent and catalyst | jchemrev.com |
| C-S Coupling | Water | Environmentally benign solvent | mdpi.com |
| Oxidation of Sulfides | Immobilized Cobalt Catalyst | Catalyst is recyclable | researchgate.net |
The adoption of these green chemistry principles in the production of this compound and other sulfones can lead to more sustainable and environmentally responsible chemical manufacturing processes.
Synthesis of Derivatives and Analogues of this compound
Synthesis of Fluoromethyl Phenyl Sulfone from this compound
The synthesis of fluoromethyl phenyl sulfone from this compound is a key transformation in the preparation of various fluorinated organic compounds. One common method involves the nucleophilic substitution of the chlorine atom with fluorine. This can be achieved by reacting chloromethyl phenyl sulfide with a fluoride (B91410) source, such as spray-dried potassium fluoride, in the presence of a phase-transfer catalyst like 18-crown-6. The resulting fluoromethyl phenyl sulfide is then oxidized to fluoromethyl phenyl sulfone. orgsyn.org The oxidation step can be carried out using an oxidizing agent like Oxone®. orgsyn.org
Another approach involves the use of diethylaminosulfur trifluoride (DAST) in a fluoro-Pummerer reaction of methyl phenyl sulfoxide (B87167). orgsyn.org While this method does not start from this compound directly, it provides an alternative route to the fluorinated product.
The table below outlines the synthesis of fluoromethyl phenyl sulfone from chloromethyl phenyl sulfide, a close derivative of this compound.
| Starting Material | Reagents | Intermediate | Oxidizing Agent | Final Product | Reference |
| Chloromethyl Phenyl Sulfide | Potassium Fluoride, 18-Crown-6 | Fluoromethyl Phenyl Sulfide | Oxone® | Fluoromethyl Phenyl Sulfone | orgsyn.orgorgsyn.org |
This transformation is significant as fluoromethyl phenyl sulfone is a valuable reagent for the synthesis of fluoroalkenes. orgsyn.org
Synthesis of Dichlorinated Sulfones
The synthesis of dichlorinated sulfones can be achieved through various routes. One method involves the Friedel-Crafts reaction between thionyl chloride and chlorobenzene, which, after a series of steps including hydrolysis and oxidation, yields 4,4'-dichlorodiphenyl sulfone. google.comgoogle.com
Another approach starts from thioanisole, which undergoes chlorination with chlorine gas (Cl₂), followed by selective fluorination and oxidation to produce chlorodifluoromethyl phenyl sulfone. cas.cn While this is not a dichlorinated sulfone, it demonstrates a method for introducing multiple halogen atoms.
A more direct method for preparing dichlorinated sulfones involves the reaction of trichlorofluoromethane (B166822) (CFCl₃) with thiophenoxide, although this reaction has been reported to give low yields of the corresponding thioether. A more efficient method involves the reaction of diaryl disulfides with CFCl₃ in the presence of sodium hydroxymethanesulfinate. The resulting dichlorofluoromethyl phenyl sulfide can then be oxidized to the corresponding sulfone. researchgate.net
The table below summarizes different approaches to synthesizing dichlorinated and related halogenated sulfones.
| Starting Material(s) | Key Reagents | Product | Reference |
| Thionyl Chloride, Chlorobenzene | Catalyst, Hydrogen Peroxide | 4,4'-Dichlorodiphenyl Sulfone | google.comgoogle.com |
| Thioanisole | Cl₂, HF-pyridine, NaIO₄ | Chlorodifluoromethyl Phenyl Sulfone | cas.cn |
| Diaryl Disulfides, CFCl₃ | Sodium hydroxymethanesulfinate | Dichlorofluoromethyl Phenyl Sulfide | researchgate.net |
These methods provide access to a range of di- and polyhalogenated sulfones, which are important intermediates in organic synthesis.
Preparation of Phenyl (α-Fluoro)vinyl Sulfones via Julia Olefination
The Julia-Kocienski olefination is a powerful and versatile method for the synthesis of alkenes, including phenyl (α-fluoro)vinyl sulfones. nih.govnih.govthieme-connect.comthieme-connect.comscispace.com This reaction typically involves the condensation of a carbonyl compound with a sulfone reagent. nih.govnih.govthieme-connect.com
A key reagent for this transformation can be synthesized starting from commercially available this compound. This reagent, a benzothiazolyl-based bis-sulfone, reacts with aldehydes and ketones under mild conditions to produce phenyl (α-fluoro)vinyl sulfones. nih.govthieme-connect.com The reaction often exhibits moderate to good Z-stereoselectivity. nih.govnih.govthieme-connect.com
The reaction conditions can be tuned to influence the stereochemical outcome. For instance, the addition of magnesium bromide (MgBr₂) has been shown to alter the E/Z ratio of the product. nih.gov The use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is common in these reactions. thieme-connect.comthieme-connect.com
The table below provides examples of aldehydes that have been successfully used in the Julia-Kocienski olefination to prepare phenyl (α-fluoro)vinyl sulfones.
| Aldehyde | Base | Additive | Stereoselectivity | Reference |
| n-Octanal | DBU | - | Z-selective | scispace.com |
| o-Anisaldehyde | DBU | MgBr₂ | Increased Z-selectivity | scispace.com |
| Thiophene-2-carbaldehyde | DBU | MgBr₂ | Little effect on selectivity | scispace.com |
| 4-Nitrobenzaldehyde | DBU | MgBr₂ | Little effect on selectivity | scispace.com |
The Julia-Kocienski olefination provides a reliable and adaptable route to phenyl (α-fluoro)vinyl sulfones, which are valuable intermediates for further synthetic transformations. thieme-connect.com
Chlorodifluoromethyl Phenyl Sulfone Synthesis
Chlorodifluoromethyl phenyl sulfone is a novel and efficient difluorocarbene reagent that can be prepared through methods that avoid the use of ozone-depleting substances (ODS). cas.cnsioc.ac.cn
One synthetic route starts from the readily available and inexpensive thioanisole. The synthesis involves a three-step process:
Chlorination: Thioanisole is chlorinated using chlorine gas (Cl₂).
Selective Fluorination: The chlorinated intermediate is then selectively fluorinated using Olah's reagent (a mixture of hydrogen fluoride and pyridine).
Oxidation: The final step is an oxidation reaction using sodium periodate (B1199274) (NaIO₄) to yield chlorodifluoromethyl phenyl sulfone. cas.cnsioc.ac.cn
An alternative initial preparation involved the nucleophilic (phenylsulfonyl)difluoromethylation of difluoromethyl phenyl sulfone with N-chlorosuccinimide (NCS) in the presence of lithium hexamethyldisilazide (LHMDS). cas.cnrsc.org
The table below outlines the non-ODS based synthesis of chlorodifluoromethyl phenyl sulfone.
| Starting Material | Step 1 Reagent | Step 2 Reagent | Step 3 Reagent | Final Product | Reference |
| Thioanisole | Cl₂ | HF-pyridine | NaIO₄ | Chlorodifluoromethyl Phenyl Sulfone | cas.cnsioc.ac.cn |
Chlorodifluoromethyl phenyl sulfone has been shown to be a robust reagent for O- and N-difluoromethylation of various substrates, including phenols and N-heterocycles. cas.cnsioc.ac.cn
Derivatives containing Tribromomethylsulfonyl groups
The synthesis of phenyl sulfone derivatives incorporating a tribromomethylsulfonyl group has been explored, yielding compounds with potential applications. One notable approach involves a multi-step synthesis starting from 4-chlorothiophenol (B41493). beilstein-journals.org This method, while not directly using this compound as a starting material, results in a class of compounds that are derivatives of phenyl sulfone distinguished by the presence of a tribromomethylsulfonyl moiety.
The synthesis can proceed via several routes. beilstein-journals.org One effective pathway begins with the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate (B1199739) to produce 2-(4-chlorophenylthio)acetic acid. beilstein-journals.org Subsequent reactions lead to the formation of 4-chlorophenyl tribromomethyl sulfone. beilstein-journals.org These synthetic strategies provide access to a variety of tribromomethyl phenyl sulfone derivatives. nih.gov
Following the successful synthesis of the core tribromomethyl phenyl sulfone structure, further derivatization can be achieved through nitration followed by nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov These reactions, involving ammonia (B1221849), amines, hydrazines, and phenolates, yield a range of derivatives including those based on 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether. beilstein-journals.orgresearchgate.net The subsequent reduction of the nitro group in compounds like 4-tribromomethylsulfonyl-2-nitroaniline provides a pathway to o-phenylenediamine (B120857) derivatives, which are valuable precursors for creating diverse benzimidazoles. beilstein-journals.orgnih.gov
Some of the synthesized compounds have demonstrated fungicidal activity. beilstein-journals.org
Table 1: Synthesis of 2-Nitroaniline and Diphenyl Ether Derivatives researchgate.net
| Product | Substituent (R) | Yield (%) |
|---|---|---|
| 7a | NH₂ | 93 |
| 7b | NHNH₂ | 94 |
| 7c | NHCH₃ | 95 |
| 7d | NHC₂H₅ | 87 |
| 7e | NH(CH₂)₃CH₃ | 92 |
| 7f | NHCH₂CH(CH₃)₂ | 94 |
| 7h | N(CH₂CH(CH₃)₂)₂ | 92 |
| 7i | 96 | |
| 7j | 88 | |
| 7k | 86 | |
| 7l | 91 | |
| 7m | 92 |
| 7n | | 92 |
Note: The structures corresponding to products 7i-7n are complex and can be found in the source literature. The table presents the isolated yields as reported. researchgate.net
Table 2: Synthesis of Phenylhydrazone Derivatives researchgate.net
| Product | Yield (%) |
|---|---|
| 8a | 96 |
| 8b | 87 |
| 8c | 89 |
| 8d | 93 |
| 8e | 90 |
| 8f | 92 |
| 8g | 85 |
| 8i | 91 |
| 8j | 88 |
| 8k | 92 |
| 8l | 94 |
Note: The synthesis involves the acid-catalyzed reaction of phenylhydrazine (B124118) derivative 7b with various aldehydes or ketones. The table presents the isolated yields as reported. researchgate.net
Stereospecific Synthesis of Sulfoxides and Sulfones
Stereospecific synthesis is crucial for creating chiral sulfoxides and sulfones with defined three-dimensional structures. Research has demonstrated methods for the stereospecific hydroxyalkylation of chloromethyl phenyl sulfoxide, a direct precursor to the corresponding sulfone. acs.org Such reactions are fundamental in controlling the stereochemistry of the final sulfone product.
One area of focus has been the synthesis of α,β-epoxy sulfoxides and sulfones. These compounds can be prepared through the cyclization of α-chloro-β-hydroxy sulfoxides or via a phase-transfer catalyzed reaction between α-chloroalkyl sulfones and carbonyl compounds. cdnsciencepub.com The stereochemistry of the starting materials and the reaction conditions dictate the stereochemical outcome of the epoxide products.
Furthermore, the Julia-Kocienski olefination reaction, which utilizes sulfones to create alkenes, offers a powerful tool for stereoselective synthesis. The condensation of α-chloromethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfones with aldehydes can be controlled to produce either E- or Z-olefins with high selectivity. nih.gov For instance, room temperature reactions mediated by LHMDS with electron-rich aromatic aldehydes in the presence of MgBr₂·OEt₂ have shown E-selectivity. nih.gov Conversely, the inclusion of HMPA can lead to Z-stereoselectivity. nih.gov
The stereospecific reduction of functionalized vinyl sulfones also presents a viable strategy. For example, 3-hydroxy-(E)-1-propenyl sulfones can be stereospecifically reduced to (Z)-allylic alcohols with high purity. researchgate.net This demonstrates that the sulfonyl group can direct the stereochemical course of a reaction, a principle that is applicable to the synthesis of complex molecules.
The synthesis of fluoromethyl phenyl sulfone, a related halosulfone, and its application in the stereospecific synthesis of (E)- and (Z)-fluoroalkenes further highlights the utility of sulfone-based reagents in stereocontrolled reactions. orgsyn.org
Table 3: Stereoselective Olefination using a Fluorinated PT-Sulfone nih.gov
| Entry | Base | Additive | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| 1 | LHMDS | - | -78 | 91 | 1:1.1 |
| 2 | LHMDS | - | -40 | 95 | 1:1.1 |
| 3 | LHMDS | - | 0 | 98 | 1:1 |
| 4 | LHMDS | HMPA | -78 | 95 | 1:1.5 |
| 5 | LHMDS | DMPU | -78 | 98 | 1:1.2 |
| 6 | KHMDS | - | -78 | 95 | 1.3:1 |
| 7 | KHMDS | 18-crown-6 | -78 | 98 | 1:1.4 |
| 8 | NaHMDS | - | -78 | 95 | 1:1.2 |
| 9 | n-BuLi | - | -78 | 95 | 1:1.2 |
| 10 | LDA | - | -78 | 95 | 1:1.2 |
| 11 | LHMDS | MgBr₂·OEt₂ | -78 | 95 | 1:1.2 |
Note: The table shows the effect of various reaction conditions on the stereoselectivity and yield of the olefination reaction between 1-fluoropropyl PT-sulfone and 2-naphthaldehyde. nih.gov
Reaction Mechanisms and Mechanistic Studies Involving Chloromethyl Phenyl Sulfone
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions
Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic replacement of hydrogen in electrophilic aromatic and heterocyclic compounds. organic-chemistry.org The reaction typically involves the use of a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org Chloromethyl phenyl sulfone is frequently utilized as a model compound for these reactions because it readily forms a relatively stable carbanion and does not tend to self-condense. kuleuven.be The general mechanism involves the addition of the carbanion to an electron-deficient aromatic ring, forming a σH-adduct. acs.org This is followed by a base-induced β-elimination of a hydrogen halide (in this case, HCl), leading to the formation of a nitrobenzylic carbanion which, upon workup, gives the substituted product. organic-chemistry.orgacs.org This process allows for the direct introduction of functionalized alkyl groups into aromatic and heterocyclic systems. researchgate.net
The reaction of nitrobenzene (B124822) with this compound serves as a classic example of VNS, yielding a mixture of ortho- and para-nitrobenzyl phenyl sulfones. researchgate.net A key feature of VNS is that it is often faster than the conventional nucleophilic aromatic substitution (SNAr) of a halogen at a similarly activated position. kuleuven.be For instance, the reaction of this compound with p-chloronitrobenzene results in the substitution of a hydrogen atom ortho to the nitro group, with no substitution of the chlorine atom observed. kuleuven.benih.gov
The VNS reaction has been successfully applied to a wide array of electrophilic arenes, including nitrobenzene derivatives with various substituents, nitronaphthalenes, and numerous nitro-substituted heterocyclic compounds such as thiophenes, furans, pyrroles, and pyridines. kuleuven.bestudfile.net
The carbanion of this compound is considered a model nucleophile in the study of SNArH (Nucleophilic Aromatic Substitution of Hydrogen) reactions due to its favorable characteristics. kuleuven.be Its stability and low propensity for self-condensation reactions make it an ideal candidate for screening VNS reactions with a diverse range of electrophilic arenes. kuleuven.be The phenylsulfonyl group effectively stabilizes the negative charge on the adjacent carbon atom, facilitating the formation of the carbanion.
In the context of SNArH, it has been demonstrated that the initial and most rapid interaction between nucleophiles and electron-deficient nitroarenes is the addition to positions occupied by hydrogen atoms. rsc.org The carbanion of this compound adds to nitroarenes at the ortho and para positions to form transient σH-adducts. nih.gov These adducts then undergo a base-induced β-elimination of HCl to yield the final substituted products. nih.gov This reactivity highlights that the nucleophilic substitution of hydrogen is the primary and faster process compared to the substitution of other leaving groups like halogens. researchgate.net
The relative rates of nucleophilic addition of the this compound carbanion to a series of substituted nitroarenes have been determined through competitive VNS reactions under kinetic control. rsc.org These studies provide a quantitative measure of the electronic effects of the substituents on the electrophilicity of the nitroarene ring. rsc.org
The rate-determining step is often the base-induced β-elimination of HX from the σH-adduct. kuleuven.be This was initially surprising, as it was expected that the breaking of the C-H bond during elimination would lead to a significant primary kinetic isotope effect. However, in the reaction of this compound, a noticeable primary isotope effect was not observed, suggesting a more complex mechanism for the elimination step. kuleuven.be
In some SNAr reactions, particularly with certain nucleophiles and substrates, the addition of the nucleophile can be the rate-limiting step. rsc.org However, for VNS reactions with carbanions like that from this compound, the evidence points towards the elimination being the slower step. rsc.org This is supported by the fact that the reaction requires a strong base to facilitate the elimination of HCl from the intermediate adduct. organic-chemistry.org Computational studies have also been employed to model the transition states and adducts, further elucidating the reaction pathways and energy profiles. rsc.org For instance, DFT calculations have been used to model the geometries of transition states and σH adducts in the reaction of the this compound anion with p-chloronitrobenzene. rsc.orgrsc.org
The choice of the base and solvent system is critical for the success and efficiency of the VNS reaction. kuleuven.beacs.org The system must be capable of efficiently deprotonating the starting C-H acid (this compound) to generate the active carbanion. organic-chemistry.orgkuleuven.be Furthermore, the base is also consumed in the subsequent β-elimination step to remove HCl from the σH-adduct, meaning that at least two molar equivalents of the base are required per mole of the C-H acid. organic-chemistry.orgacs.org
Strong bases are generally required for VNS reactions. organic-chemistry.org Commonly used base/solvent combinations that promote the formation of "free" carbanions or loose ion pairs are necessary for the reaction to proceed effectively. kuleuven.be These include:
Potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849) kuleuven.beacs.org
Sodium hydroxide (NaOH) in DMSO kuleuven.beacs.org
Potassium tert-butoxide (t-BuOK) in DMSO or dimethylformamide (DMF) kuleuven.bestudfile.net
Sodium hydride (NaH) in DMSO or DMF kuleuven.beacs.org
The use of a low concentration of base can disfavor the elimination of HCl from the σH-adduct. sci-hub.se This can lead to alternative reaction pathways, such as the isomerization of the σH-adduct to a σX-adduct, followed by the departure of the halide anion, as seen in the reaction of 4-fluoronitrobenzene with this compound under low base concentration. sci-hub.se In DMSO, the anion of this compound is thought to be relatively free and does not form a tight ion pair with the potassium counter-ion, which facilitates its nucleophilic attack. rsc.org
Table 1: Common Base/Solvent Systems for VNS Reactions with this compound
| Base | Solvent(s) | Role |
| Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO), Liquid Ammonia | Efficient deprotonation and promotion of β-elimination. kuleuven.beacs.org |
| Sodium hydroxide (NaOH) | Dimethyl sulfoxide (DMSO) | Effective for carbanion formation and subsequent elimination. kuleuven.beacs.org |
| Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Strong base system favoring VNS. kuleuven.bestudfile.net |
| Sodium hydride (NaH) | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Generates the carbanion and drives the elimination step. kuleuven.beacs.org |
The formation of a σH-adduct is the initial and crucial step in the VNS reaction. acs.org The carbanion of this compound adds to an electron-deficient aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to an electron-withdrawing group like a nitro group. nih.gov This addition is generally a fast and reversible process. acs.org The resulting σH-adducts are often short-lived intermediates. nih.gov
These adducts are key to the VNS pathway, as they undergo a base-induced β-elimination of HCl. nih.gov This elimination step involves the removal of a proton from the carbon to which the nucleophile has added and the departure of the chloride ion from the sulfone's methylene (B1212753) group, leading to the formation of a new C-C bond and the regeneration of the aromatic system. organic-chemistry.org The product of this elimination is a nitrobenzylic carbanion, which is then protonated during the reaction work-up to give the final substituted product. organic-chemistry.orgacs.org
The σH-adducts can also participate in other transformations. If the conditions for β-elimination are not favorable (e.g., low base concentration), the σH-adduct can dissociate back to the starting materials. researchgate.net In some cases, particularly with halo-substituted nitroarenes, the σH-adduct can isomerize to a more stable σX-adduct (where X is a halogen). sci-hub.se The stability and subsequent reaction pathways of the σH-adduct are thus highly dependent on the reaction conditions. d-nb.info
Computational studies using DFT have been instrumental in modeling the geometries of these adducts, providing insights into their relative stabilities and the energy barriers for their formation and transformation. rsc.orgrsc.org
The VNS reaction of this compound with nitroquinolines demonstrates a high degree of regioselectivity. The substitution generally occurs at the position "ortho" to the nitro group. kuleuven.besci-hub.se This is a common feature of VNS reactions, where the directing effect of the nitro group plays a dominant role.
Specifically, this compound reacts efficiently with 5-, 6-, and 8-nitroquinolines. kuleuven.be In these reactions, the hydrogen atom ortho to the nitro group is either exclusively or predominantly replaced. kuleuven.be For example, the VNS reaction of 5-nitroisoquinoline (B18046) with ethyl chloroacetate (B1199739) (a similar VNS reagent) in the presence of t-BuOK in THF results in substitution at the C-6 position with complete regioselectivity. sci-hub.se A similar high selectivity for substitution ortho to the nitro group is observed in the reactions of 5-, 6-, and 8-nitroquinoline. sci-hub.se
This regioselectivity is a powerful aspect of the VNS reaction, allowing for the targeted synthesis of specific isomers that might be difficult to obtain through other methods. The preference for ortho-substitution is attributed to the strong activating and directing effect of the nitro group.
Table 2: Regioselectivity in VNS Reactions of this compound with Nitroquinolines
| Nitroquinoline Isomer | Position of Nitro Group | Major Substitution Position |
| 5-Nitroquinoline | 5 | 6 (ortho) kuleuven.besci-hub.se |
| 6-Nitroquinoline | 6 | 5 (ortho) kuleuven.besci-hub.se |
| 8-Nitroquinoline | 8 | 7 (ortho) kuleuven.besci-hub.se |
In the reaction of nucleophiles with halonitroarenes, the initial addition typically occurs at a hydrogen-bearing carbon ortho or para to the nitro group, forming a σH-adduct. d-nb.info This is because the addition to a C-H position is kinetically favored over addition to a C-X (halogen-bearing) position. researchgate.net However, these σH-adducts can undergo isomerization to the thermodynamically more stable σX-adducts.
A well-documented example is the reaction of 4-fluoronitrobenzene with the carbanion of this compound. sci-hub.sed-nb.info When this reaction is conducted in the presence of an excess of a strong base like potassium tert-butoxide, the VNS product is formed exclusively via the fast β-elimination of HCl from the σH-adduct. d-nb.info
However, under conditions that disfavor this elimination, such as a low concentration of the base, the σH-adduct is in equilibrium with the starting materials. sci-hub.se This allows for the slower, but often thermodynamically favored, addition of the nucleophile at the carbon atom bearing the fluorine atom to form a σF-adduct. sci-hub.se This σF-adduct then rapidly loses a fluoride (B91410) ion to give the product of conventional SNAr of fluorine. sci-hub.se This demonstrates that the classical SNAr reaction can be a secondary process that occurs when the faster VNS pathway is suppressed. researchgate.net
This isomerization highlights the competition between kinetic and thermodynamic control in nucleophilic aromatic substitution reactions. The kinetically favored product arises from the rapid formation and subsequent transformation of the σH-adduct, while the thermodynamically favored product can result from the slower formation of the more stable σX-adduct.
Nucleophilic Attack on Carbon and Chlorine in Chlorinated Sulfones
The reactivity of chlorinated sulfones, such as this compound, towards nucleophiles is a nuanced process that can proceed through two primary pathways: nucleophilic attack on the carbon atom, leading to the displacement of the chlorine as a leaving group, or attack on the chlorine atom itself, resulting in the formation of a carbanion. cdnsciencepub.comcdnsciencepub.com The preferred pathway is influenced by several factors, including the nature of the nucleophile, the degree of chlorination of the sulfone, and the presence of other substituents. cdnsciencepub.com
Mercaptide anions, for instance, have been shown to react with chlorinated sulfones via both modes of attack. cdnsciencepub.com The propensity for attack at carbon versus chlorine is qualitatively assessed based on the pKb of the mercaptide anion, the extent of chlorination on the sulfone substrate, and any substituent effects. cdnsciencepub.comcdnsciencepub.com An increase in the number of chlorine atoms adjacent to the sulfonyl group tends to favor nucleophilic attack on chlorine. cdnsciencepub.com This is attributed to increased steric hindrance around the carbon atom and the enhanced stability of the resulting carbanion due to the presence of additional electron-withdrawing chlorine atoms. cdnsciencepub.com Conversely, a lower pKa of the corresponding thiol, which indicates a "softer" sulfur nucleophile, enhances the preference for attack at the carbon atom. cdnsciencepub.com
In the context of this compound, the carbanion generated from its deprotonation is a key intermediate in many of its reactions. mdpi.com This carbanion can then act as a nucleophile, attacking various electrophiles. For example, it can add to the ortho and para positions of nitrobenzene, leading to the formation of σH adducts. mdpi.com These adducts subsequently undergo base-induced β-elimination of HCl to yield the corresponding nitrobenzyl phenyl sulfones. mdpi.com This reaction, termed Vicarious Nucleophilic Substitution (VNS), highlights the ability of the chlorine atom to act as a leaving group, facilitated by the stabilizing effect of the phenylsulfonyl group on the intermediate carbanion. mdpi.comorganic-chemistry.org
Darzens Condensation and Rearrangements
The carbanion of this compound readily participates in the Darzens condensation, a classic method for the synthesis of epoxides (oxiranes). oup.comresearchgate.netoup.com In this reaction, the carbanion attacks a carbonyl compound, typically an aldehyde or ketone, to form a halohydrin anion intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization to yield an α,β-epoxysulfone. researchgate.net
The Darzens condensation involving this compound can be performed under phase-transfer catalysis (PTC) conditions, which often leads to good yields and can be adapted for asymmetric synthesis. researchgate.netscirp.org The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to induce enantioselectivity, producing optically active α,β-epoxysulfones with satisfactory enantiomeric excess (ee). researchgate.net For instance, the reaction with various aromatic aldehydes in the presence of cinchona alkaloid-derived chiral phase-transfer catalysts can yield trans-(αR,βR)-epoxysulfones in high chemical yields (81-95%) and with high enantioselectivities (up to 97% ee). researchgate.net
The course of the reaction between the this compound carbanion and certain substrates can be influenced by the reaction conditions. For example, with m-nitrobenzophenone, an excess of base favors the vicarious substitution of hydrogen, while a lower base concentration promotes the Darzens condensation. oup.comoup.com In the case of p-nitrobenzophenone, the reaction proceeds through a Darzens condensation followed by rearrangement and decarbonylation. oup.comoup.com
Rearrangements are also observed in reactions involving this compound. For example, in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in 4-nitrobenzofuroxan derivatives, the initially formed products can undergo a Boulton–Katritzky rearrangement to yield more stable isomers. cdnsciencepub.com Another notable rearrangement is the Ramberg-Bäcklund reaction, which involves the conversion of α-halo sulfones to alkenes. tandfonline.com While not a direct reaction of this compound itself in all cases, the principles of this rearrangement are relevant to the chemistry of sulfones. tandfonline.com
Horner-Wittig and Wittig-Horner Reactions
The Horner-Wittig (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-olefins. organic-chemistry.org This reaction involves the condensation of a stabilized phosphorus ylide (a phosphonate (B1237965) carbanion) with an aldehyde or ketone. organic-chemistry.org While this compound itself is not a direct participant in the classical Horner-Wittig reaction, its derivatives can be utilized in related transformations.
A convenient one-pot synthesis of α-functionalized α,β-unsaturated sulfones has been developed using a Wittig-Horner type reaction starting from this compound. tandfonline.comtandfonline.com In this method, the dianion of this compound is generated and then treated with diethyl chlorophosphate to form a phosphorylated anion intermediate. tandfonline.com This intermediate then reacts with various carbonyl compounds to afford α-chloro-α,β-unsaturated sulfones in high yields. tandfonline.comtandfonline.com This approach provides a facile route to these valuable synthetic intermediates. tandfonline.com
Furthermore, the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, which can be generated from fluoromethyl phenyl sulfone (a derivative of this compound), undergoes the Horner-Wittig reaction with aldehydes and ketones to produce α-fluoro-α,β-unsaturated sulfones. researchgate.net This demonstrates the versatility of sulfone-stabilized carbanions in olefination reactions.
A one-pot Vicarious Nucleophilic Substitution (VNS)–Horner–Wittig reaction has also been developed. In this sequence, the VNS reaction of chloromethyldiphenylphosphine (B14620354) oxide (a phosphorus analog of this compound) with a nitroarene generates a substituted nitrobenzyldiphenylphosphine oxide. Quenching this reaction with an aldehyde leads to the stereoselective formation of (E)-stilbenes.
Radical Reactions and Associated Mechanisms
While many reactions of this compound proceed through ionic intermediates, the involvement of radical pathways has also been investigated. The chlorination of carbanions, for instance, has been proposed to occur via a direct nucleophilic attack on an electron-deficient chlorine atom (a halophilic reaction). nih.gov However, an alternative mechanism involving an initial single electron transfer (SET) from the carbanion to a chlorine source like carbon tetrachloride (CCl4) to form a radical anion-radical pair has also been considered. nih.gov
In the context of sulfone chemistry, radical cyclization reactions are known. For example, a tandem enolate alkoxycarbonylation-oxidative radical cyclization with cationic termination has been used as a key step in the synthesis of iridoids. rsc.org While this specific example does not directly involve this compound, it highlights the potential for radical-mediated transformations in related systems.
The reaction of sulfoxide radical cations with chloride ions can lead to the formation of transient R2SO∴Cl radicals, which are characterized by a sulfur-chlorine three-electron bond. researchgate.net Although this pertains to sulfoxides, the oxidation of sulfides to sulfones is a common transformation, and the potential for radical intermediates in related sulfur-containing compounds is an area of interest. cdnsciencepub.comjchemrev.com The chlorination of chloromethyl phenyl sulfide (B99878) to this compound, for instance, proceeds through the intermediate chloromethyl sulfoxide. cdnsciencepub.com
Stereochemical Aspects and Chiral Induction in Reactions of this compound
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The Darzens condensation, when performed under asymmetric conditions, provides a powerful method for the synthesis of enantiomerically enriched α,β-epoxysulfones. researchgate.net The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, has proven effective in inducing high levels of enantioselectivity. researchgate.netscirp.org The absolute configuration of the resulting epoxides can be controlled by the choice of the chiral catalyst. researchgate.net
In the Julia-Kocienski olefination, which utilizes sulfones, stereoselectivity is a key consideration. scispace.com Condensation reactions of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives (related to phenyl sulfones) with aldehydes show that the stereoselectivity (E/Z) depends on the structure of both the sulfone and the aldehyde, as well as the reaction conditions. scispace.com
The cyclopropanation of chiral allylic alcohols using reagents derived from halomethyl compounds is a well-established method for stereoselective synthesis. unl.pt The stereochemical induction is influenced by the directing effect of the hydroxyl group and the steric environment of the alkene. unl.pt While not a direct reaction of this compound, these principles of stereocontrol are relevant to reactions of related organosulfur compounds.
Computational Chemistry and Theoretical Studies on Chloromethyl Phenyl Sulfone Reactivity
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become a primary computational method for studying the reaction mechanisms involving chloromethyl phenyl sulfone. nih.gov DFT calculations allow for the exploration of potential energy surfaces, helping to identify transition states and intermediates and to determine the feasibility of proposed reaction pathways. nih.gov
DFT calculations are crucial for modeling the three-dimensional structures of transient species like transition states (TS) and intermediates. researchgate.net In the context of reactions involving the anion of this compound with nitroarenes, computational studies have focused on the geometries of the resulting σ-adducts. researchgate.net Specifically, in the Vicarious Nucleophilic Substitution (VNS) reaction, the carbanion of this compound adds to electron-deficient aromatic rings, such as nitrobenzene (B124822), to form σH adducts at positions ortho and para to the nitro group. mdpi.com
Computational modeling reveals significant geometrical changes in the aromatic ring upon formation of these adducts. For instance, in the formation of σH-adducts, the aromatic ring loses its planarity. mdpi.com The circumference of the ring can increase by approximately 2%, indicating a significant structural perturbation. mdpi.com DFT calculations have been used to optimize the structures of these adducts and the transition states leading to them. For example, in the reaction with halonitrobenzenes, calculations have modeled the σCl-adduct as a transition state with a carbon-carbon distance (RC-C) of 2.38 Å between the nucleophile and the ring. researchgate.net These models are essential for understanding why addition occurs at a hydrogen-bearing carbon rather than the halogen-bearing one. researchgate.net
A key application of DFT in studying chemical reactions is the calculation of thermodynamic parameters, which govern reaction spontaneity and equilibria. These parameters include changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). faccts.descielo.org.mx
For the reaction of the this compound anion with substituted nitrobenzenes, DFT methods have been employed to calculate these thermodynamic values. rsc.org Studies have shown that while it is challenging to estimate the absolute thermodynamic parameters with high accuracy using DFT, meaningful correlations with experimental data can be achieved. rsc.org Interestingly, computational results have indicated that correlations with experimental rates are sometimes better for enthalpy values (ΔH# and ΔHR) than for Gibbs free energy values (ΔG# and ΔGR). rsc.org This suggests potential difficulties in the accurate calculation of entropy, possibly due to limitations in how implicit solvent models reproduce subtle solvent-molecule interactions. rsc.org The effect of temperature on these parameters has also been investigated, with calculations at different temperatures (e.g., -40 °C and 25 °C) showing only a minor effect on the quality of correlations. rsc.org
Calculated Thermodynamic Parameters for the Reaction of this compound Anion with p-Substituted Nitrobenzenes
| Parameter | Observation | Reference |
|---|---|---|
| Gibbs Free Energy of Activation (ΔG#) | Significant variation observed between different DFT functionals (up to 11 kcal mol-1). | rsc.org |
| Gibbs Free Energy of Reaction (ΔGR) | Variation observed between different DFT functionals (up to 5 kcal mol-1). | rsc.org |
| Enthalpy (ΔH# and ΔHR) | Surprisingly better correlations with experimental rates were obtained compared to Gibbs free energy. | rsc.org |
| Entropy (ΔS) | Accurate calculation is challenging, potentially due to issues with implicit solvent models. | rsc.org |
The solvent plays a critical role in many chemical reactions, and accurately modeling its effect is essential for reliable predictions of reaction rates. rsc.orgnih.gov Computational studies on this compound's reactivity often incorporate solvation models to mimic experimental conditions. Implicit solvent models, where the solvent is treated as a continuous medium, are commonly used. rsc.org
Calculations performed for the addition of the this compound anion to nitroarenes have been conducted in both the gas phase and in a dimethylformamide (DMF) solution using such models. researchgate.netrsc.org The results clearly indicate that better correlations with experimental data are achieved when solvation is included. rsc.org However, these models have limitations. The discrepancies noted in the calculation of Gibbs free energy and entropy point to challenges in accurately capturing all aspects of solvent-molecule interactions with implicit solvent models. rsc.org Despite these challenges, solvation models are indispensable for qualitatively and often semi-quantitatively predicting the course of reactions in solution. researchgate.net
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. researchgate.netresearchgate.net Numerous functionals have been developed, and their performance can vary significantly depending on the chemical system and property being studied. For the reactions of this compound, several functionals have been tested and compared.
Comparison of Calculated Gibbs Free Energy Changes (kcal mol-1) for the Reaction of this compound Anion with p-Cyanonitrobenzene Using Different DFT Functionals
| Functional | ΔG# (Activation) | ΔGR (Reaction) | Reference |
|---|---|---|---|
| B3LYP | ~11 kcal mol-1 higher than APFD | Difference of ~5 kcal mol-1 between B3LYP and APFD | rsc.org |
| APFD | ~11 kcal mol-1 lower than B3LYP | ||
| PBE1PBE | Value between B3LYP and APFD | Value between B3LYP and APFD | rsc.org |
| ωB97XD | Value between B3LYP and APFD | Value between B3LYP and APFD | rsc.org |
Quantum Chemical Calculations for Regioselectivity Predictions
One of the significant successes of quantum chemical calculations in the study of this compound is the prediction and explanation of regioselectivity. chemrxiv.org A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Experimental results show that the reaction of the this compound carbanion with nitroarenes bearing a potential leaving group, like p-chloronitrobenzene, does not lead to the substitution of the chlorine atom. mdpi.com Instead, the nucleophile adds to the carbon atom ortho to the nitro group. mdpi.com
DFT calculations have provided a clear rationale for this observed regioselectivity. researchgate.netmdpi.com By calculating the energy profiles for nucleophilic attack at different positions on the aromatic ring, researchers have shown that the transition state for addition at the hydrogen-occupied ortho- and para-positions has a lower free energy than the transition state for addition at the halogen-occupied carbon. researchgate.netmdpi.com This computational finding is in complete agreement with experimental observations and was crucial in formulating the corrected mechanism for nucleophilic aromatic substitution, which must account for the kinetically favored formation of σH-adducts. researchgate.netmdpi.com
Analysis of Aromaticity, Nucleophilicity, and Electrophilicity Indices
To gain a deeper, more quantitative understanding of reactivity, computational studies often involve the analysis of various reactivity indices. For the reactions of the this compound anion with nitroaromatic compounds, indices for aromaticity, nucleophilicity, and electrophilicity have been particularly insightful. mdpi.comresearchgate.net
The Harmonic Oscillator Model of Aromaticity (HOMA) index is used to quantify the degree of aromaticity. mdpi.com Calculations show that during the formation of a σH-adduct, the aromaticity of the nitroarene ring is significantly reduced, which is consistent with the loss of planarity and the formation of a cyclohexadienyl-like intermediate. mdpi.com The loss of aromaticity is even more pronounced in the formation of σH-adducts compared to σX-adducts, aligning with experimental findings. mdpi.com
Electrophilicity and nucleophilicity indices help to rationalize the interaction between the nucleophile and the electrophilic aromatic ring. nih.gov The electrophilicity potential (ω+) of the nitroarene can be calculated and correlated with the experimental reactivity at different positions on the ring. researchgate.net This type of analysis provides a theoretical framework for understanding the factors that control the reaction rate and direction, offering a more detailed mechanistic picture of both SNA-H and SNA-X pathways. researchgate.net
Reactivity Indices in the Study of this compound Reactions
| Index | Application and Findings | Reference |
|---|---|---|
| Aromaticity (HOMA) | Used to follow the change in aromatic character during the reaction. The formation of σH-adducts leads to a significant loss of aromaticity as the ring puckers. | mdpi.com |
| Electrophilicity (ω+) | Calculated for the nitroaromatic substrate. Correlates with the experimental relative activities of different positions on the ring, explaining regioselectivity. | researchgate.net |
| Nucleophilicity | Used to characterize the this compound anion as the model nucleophile in theoretical descriptions of SNAr reactions. | mdpi.comresearchgate.net |
Kinetic Isotope Effect Studies for Mechanistic Elucidation
Kinetic Isotope Effect (KIE) studies are a important tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. While specific, detailed KIE studies focusing solely on this compound are not extensively documented in publicly available literature, related research on sulfone compounds provides valuable insights into the mechanistic pathways this molecule may undergo.
In reactions involving the anion of this compound, such as its addition to nitroarenes, the breaking of a C-H bond is often a key step. Isotopic substitution of hydrogen with deuterium (B1214612) (D) at the carbon adjacent to the sulfonyl group would be expected to exhibit a primary kinetic isotope effect if this bond cleavage is part of the rate-determining step. Research on the thermolysis of methyl 3-phenylpropyl sulfone, for instance, has demonstrated a substantial isotope effect, supporting a concerted elimination (Ei) reaction mechanism. acs.org In this study, the thermolysis of a deuterated analogue showed a significant difference in reaction rate, which, along with ab initio calculations, was crucial in identifying a new reaction pathway for sulfones. acs.org
Similarly, studies on the sulfonation of benzene (B151609) have utilized KIEs to probe the mechanism. For example, the sulfonation of hexadeuterated benzene showed a kH/kD of 1.14 ± 0.06, indicating that the C-H bond breaking is partially rate-limiting. researchgate.net While this reaction does not directly involve this compound, it demonstrates the utility of KIE in understanding reactions at aromatic rings, which is relevant to the phenyl group of the target molecule.
In the context of the vicarious nucleophilic substitution (VNS) reaction, where the anion of this compound reacts with nitroarenes, computational studies have modeled the transition states. rsc.org These calculations can predict the likely magnitude of KIEs, even if they have not been experimentally measured for this specific system. For example, a large primary KIE would be expected if the proton abstraction from the chloromethyl group is the slowest step in the reaction sequence.
The following table summarizes representative KIE data from related sulfone reactions, illustrating the typical values observed and their mechanistic implications.
| Reaction | Substrate | kH/kD | Mechanistic Implication | Reference |
| Thermolysis | Methyl 3-phenylpropyl sulfone | Substantial | Concerted Ei elimination | acs.org |
| Sulfonation | Benzene | 1.14 ± 0.06 | C-H bond breaking is partially rate-limiting | researchgate.net |
| Sulfonylation | Benzene | 0.86 ± 0.06 | Inverse isotope effect, C-H bond breaking not in rate-determining step | researchgate.net |
These examples underscore the power of KIE studies in distinguishing between different mechanistic possibilities for reactions involving sulfones. For this compound, future experimental KIE studies would be invaluable in confirming the mechanisms proposed by computational models for its various reactions.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and behavior in complex environments. While specific MD studies on isolated this compound are not prominent, research on related sulfonyl-containing compounds and systems provides a framework for understanding its potential dynamics.
A crucial prerequisite for accurate MD simulations is a well-parameterized force field. Recent work has focused on extending the CHARMM General Force Field (CGenFF) to include sulfonyl-containing moieties like sulfones, sulfonamides, and sulfonates. nih.gov This development is significant as it allows for the reliable simulation of a wide range of sulfonyl compounds, including this compound, in biological and material science contexts. nih.gov The new parameters were validated against experimental data, ensuring their accuracy in reproducing molecular geometries and interaction energies. nih.gov
MD simulations have been applied to study sulfonated poly(phenyl sulfone)s, which are used in proton exchange membranes. csic.es These simulations provide a molecular-level understanding of how the sulfone groups and their arrangement influence the diffusion of protons and water molecules within the polymer matrix. csic.es Although this is a polymeric system, the fundamental interactions of the phenyl sulfone unit are relevant.
Furthermore, MD simulations have been employed to investigate the interaction of sulfone derivatives with biological macromolecules. For example, a study on sulfone derivatives as inhibitors of DNA topoisomerase IIα used MD simulations to analyze the stability of the drug-enzyme complex and identify key binding interactions. nih.gov The simulations revealed that specific amino acid residues in the ATP-binding pocket form strong interactions with the sulfone inhibitors, driven by electrostatic forces and hydrogen bonding. nih.gov Such studies highlight how MD can be used to understand the structure-activity relationships of sulfone-containing drugs.
A study on the closely related chloromethyl phenyl sulfide (B99878) mentions the use of molecular dynamics simulations to understand its conformational preferences, indicating that the chloromethyl group orients itself to minimize unfavorable interactions with the phenyl ring. smolecule.com This suggests that similar conformational dynamics would be at play in this compound.
The table below outlines the types of insights that can be gained from MD simulations of sulfonyl-containing systems.
| System | Focus of MD Simulation | Key Insights | Reference |
| Sulfonyl-containing model compounds | Force field parameterization | Development of accurate parameters for sulfones in CGenFF | nih.gov |
| Sulfonated poly(phenyl sulfone)s | Proton and water diffusion | Understanding of transport mechanisms in fuel cell membranes | csic.es |
| Sulfone derivatives with DNA topoisomerase IIα | Drug-enzyme binding | Identification of key amino acid interactions and binding stability | nih.gov |
| Chloromethyl phenyl sulfide | Conformational analysis | Avoidance of unfavorable interactions between the chloromethyl group and the phenyl ring | smolecule.com |
For this compound, MD simulations could be used to explore its conformational landscape in different solvents, study its aggregation behavior, and model its interactions with reactants and catalysts at a dynamic, atomistic level, providing a deeper understanding of its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or chemical reactivity. For this compound, QSAR can be a powerful tool for predicting its reactivity in various chemical transformations.
A significant study in this area involved modeling the relative rates of addition of the anion of this compound to a series of substituted nitroarenes. rsc.org This work utilized quantum chemical calculations, a cornerstone of modern QSAR, to compute the geometries and energies of the transition states and intermediates. rsc.orgrsc.org The study found that the calculated activation energies and reaction energies correlated well with the experimentally observed reaction rates. rsc.org This demonstrates the predictive power of computational chemistry in understanding the reactivity of this compound. The calculations were performed using Density Functional Theory (DFT) with various functionals to assess the reliability of the predictions. rsc.orgrsc.org
QSAR models have also been developed for various other classes of sulfone-containing compounds, providing a broader context for the application of these methods. For instance, QSAR studies on 4-aminodiphenylsulfone derivatives have been used to understand their antibacterial activity by correlating molecular descriptors with their ability to inhibit dihydropteroate (B1496061) synthase. nih.gov Another study investigated the inhibition of matrix metalloproteinase-12 by arylsulfone analogues using a QSAR approach based on linear expression of representative energy terms (LERE), which successfully reproduced the observed inhibitory potency. researchgate.net
The development of a QSAR model typically involves the following steps, as applied to predicting the reactivity of this compound with different substrates:
Dataset compilation: A set of reactions with known rates or yields is collected.
Descriptor calculation: Molecular descriptors (e.g., electronic, steric, and thermodynamic properties) are calculated for the reactants and products.
Model building: A mathematical model is created to correlate the descriptors with the observed reactivity.
Model validation: The predictive power of the model is assessed using statistical methods.
The following table presents key parameters from a computational study on the reaction of the anion of this compound with p-substituted nitrobenzenes, illustrating the type of data generated in a QSAR-like study.
| p-Substituent | Calculated Relative Activation Free Energy (ΔG‡, kcal/mol) | Calculated Relative Reaction Free Energy (ΔGR, kcal/mol) | Experimental Relative Rate (log krel) | Reference |
| H | 0.00 | 0.00 | 0.00 | rsc.org |
| Cl | -0.65 | -0.45 | 0.49 | rsc.org |
| CN | -2.15 | -1.82 | 1.48 | rsc.org |
| NO2 | -4.21 | -3.61 | 2.91 | rsc.org |
Note: The calculated and experimental values show a correlation, but not a direct one-to-one correspondence, which is typical in QSAR studies where the model captures the trend.
Applications of Chloromethyl Phenyl Sulfone in Advanced Organic Synthesis
Versatility as a Building Block in Complex Molecule Construction
Chloromethyl phenyl sulfone serves as a foundational building block in the synthesis of more complex molecules. Its utility stems from its ability to act as an α-chloro carbanion equivalent, which can react with a variety of electrophiles. The resulting products, which retain the influential phenylsulfonyl group, are themselves valuable intermediates for further transformations. The phenylsulfonyl group can be removed reductively or used to direct subsequent reactions, adding another layer of synthetic flexibility. This adaptability allows for its use in multistep syntheses and cascade reactions to rapidly build molecular complexity from simple precursors scienceasia.orgd-nb.info.
Synthesis of Nitrobenzyl Phenyl Sulfones
A significant application of this compound is in the synthesis of nitrobenzyl phenyl sulfones via a process known as Vicarious Nucleophilic Substitution (VNS). In this reaction, the carbanion of this compound, typically generated with a strong base, adds to an electron-deficient aromatic ring, such as nitrobenzene (B124822). mdpi.com The addition preferentially occurs at the positions ortho and para to the nitro group, forming an intermediate σH adduct. mdpi.comsci-hub.se This adduct then undergoes a base-induced β-elimination of hydrogen chloride (HCl), leading to the formation of a nitrobenzyl phenyl sulfone upon protonation. mdpi.comd-nb.info This reaction is a powerful method for the direct C-H functionalization of nitroarenes. mdpi.com
The VNS reaction has been thoroughly studied with various nitroarenes, demonstrating its broad applicability. sci-hub.sesci-hub.se For example, the reaction of the this compound carbanion with p-chloronitrobenzene results in substitution at the position ortho to the nitro group, yielding 2-nitro-5-chlorobenzyl phenyl sulfone, rather than substitution of the ring's chlorine atom. mdpi.com
Table 1: Examples of VNS Reactions with this compound
| Nitroarene | Product(s) | Reference |
|---|---|---|
| Nitrobenzene | o-Nitrobenzyl phenyl sulfone and p-Nitrobenzyl phenyl sulfone | mdpi.com |
| p-Chloronitrobenzene | 2-Nitro-5-chlorobenzyl phenyl sulfone | mdpi.com |
Formation of Oxiranes and Cyclopropanes
This compound is extensively used in the synthesis of substituted oxiranes (epoxides) and cyclopropanes.
The formation of α,β-epoxysulfones is achieved through the Darzens condensation reaction. mdpi.comresearchgate.net In this process, the carbanion of this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting chlorohydrin intermediate undergoes a rapid intramolecular SN2 reaction, where the alkoxide displaces the adjacent chlorine atom to form the oxirane ring. researchgate.net This reaction can be performed under phase-transfer catalysis (PTC) conditions, providing a simple and efficient methodology for synthesizing a variety of oxiranes. mdpi.com
Similarly, cyclopropanes can be synthesized via a Michael-Initiated Ring Closure (MIRC) cascade. scienceasia.orgrsc.org The carbanion of this compound adds as a Michael donor to an α,β-unsaturated compound, such as an enone. The resulting enolate then cyclizes through an intramolecular attack on the carbon bearing the chlorine, displacing it to form a cyclopropane (B1198618) ring. scienceasia.org The reaction of lithio this compound with cyclopentenone, for instance, can yield a cyclopropane derivative. scienceasia.org
Application in Julia-Kocienski Olefination for Fluoroolefin Synthesis
While not a direct participant in the key olefination step, this compound is a crucial starting material for preparing more complex reagents used in the Julia-Kocienski olefination, particularly for the synthesis of fluoroolefins. For example, it can be converted into (1,3-benzothiazol-2-ylsulfanyl)methyl phenyl sulfone. nih.gov This intermediate is then oxidized and fluorinated to create a (1,3-benzothiazol-2-ylsulfonyl)fluoromethyl phenyl sulfone reagent. nih.gov This fluorinated bis-sulfone reagent readily undergoes condensation with aldehydes and ketones under mild conditions to produce (α-fluoro)vinyl sulfones with high efficiency and often with good stereoselectivity. nih.govscispace.com These vinyl sulfones are versatile intermediates for accessing a range of other fluoroolefins. nih.gov
Introduction of Sulfur-Containing Alkyl Substituents into Nitroarenes
As discussed in the context of VNS reactions (Section 5.2), this compound is a premier reagent for introducing the phenylsulfonylmethyl group into nitroaromatic rings. sci-hub.sesci-hub.se The VNS reaction provides a direct and powerful method for forging a carbon-carbon bond between the nitroarene and a functionalized alkyl group. sci-hub.se The resulting aryl nitrobenzyl sulfones are valuable synthetic intermediates. sci-hub.se The sulfonyl group can be retained as a functional handle for further chemistry or removed under reductive conditions, effectively achieving a net methylation of the nitroarene. Other α-sulfur-containing alkyl substituents can also be introduced into nitroarenes using related VNS methodologies. sci-hub.se
Stereoselective Synthesis of Advanced Intermediates
A key advantage of using this compound is the ability to control the stereochemistry of the products, leading to the synthesis of enantioenriched advanced intermediates. This is often achieved by using chiral catalysts in reactions such as the Darzens condensation. mdpi.com By employing chiral phase-transfer catalysts, typically derived from cinchona alkaloids, the asymmetric synthesis of α,β-epoxysulfones can be accomplished with high levels of enantioselectivity. researchgate.net For example, the reaction of this compound with various aromatic aldehydes in the presence of a chiral quinidinium salt catalyst can produce trans-(αR,βR)-epoxysulfones in good yields and with up to 97% enantiomeric excess (ee). researchgate.net These chiral epoxysulfones are valuable building blocks for the synthesis of complex, optically active molecules. researchgate.net
Table 2: Asymmetric Darzens Reaction of this compound with Aromatic Aldehydes
| Aldehyde | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Chiral Quaternary Ammonium (B1175870) Salt | Good | up to 83% | researchgate.net |
Use in Annulation Reactions
This compound is an effective initiator for annulation reactions, which are processes that form a new ring onto a pre-existing molecule. The lithiated carbanion of this compound can act as a Michael donor to trigger a one-pot, multicomponent cyclization. scienceasia.org For instance, reaction with two equivalents of an α,β-unsaturated ketone like cyclohexenone can initiate a cascade involving a Michael addition followed by an intramolecular alkylation, ultimately forming a functionalized six-membered carbocyclic ring. scienceasia.org These annulation strategies provide a rapid and efficient route for the construction of complex cyclic and polycyclic systems from simple acyclic precursors. scienceasia.orgpurdue.edu
Analytical and Spectroscopic Characterization Techniques for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of chloromethyl phenyl sulfone. Both ¹H and ¹³C NMR provide unambiguous data confirming the compound's structure.
In ¹H NMR spectra, the protons of the chloromethyl group (–CH₂Cl) are readily identifiable, as are the aromatic protons of the phenyl ring. chemicalbook.com The signals for the aromatic protons typically appear in the region of δ 7.5–8.0 ppm, while the chloromethyl protons resonate as a singlet around δ 4.8-5.13 ppm. semanticscholar.org The consistency of these signals with the expected structure serves as a primary method of identification.
¹³C NMR spectroscopy further corroborates the structure, with distinct signals for the chloromethyl carbon and the carbons of the phenyl ring.
Interactive NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| ¹H | ~7.5-8.0 (m) | Aromatic Protons (C₆H₅) | semanticscholar.org |
| ¹H | ~5.13 (s) | Chloromethyl Protons (CH₂Cl) | semanticscholar.org |
| ¹³C | Data not specified in searched results | Aromatic & Aliphatic Carbons |
Variable Temperature ¹H NMR Spectroscopy
Variable-temperature (VT) ¹H NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes or chemical exchange. rsc.org This technique can be used to study the kinetics and thermodynamics of rotamers (rotational isomers) in molecules. mdpi.com By recording spectra at different temperatures, researchers can observe changes in signal shape, such as the coalescence of distinct signals into a single peak as the rate of exchange increases with temperature. rsc.org While this method is applicable to sulfones for studying restricted rotation around single bonds, specific VT ¹H NMR studies focusing on the mechanistic aspects of this compound were not detailed in the provided search results.
¹³C NMR and ¹⁹F NMR for Fluorinated Derivatives
For fluorinated analogs of this compound, such as fluoromethyl phenyl sulfone, ¹⁹F NMR becomes an indispensable analytical tool alongside ¹H and ¹³C NMR. The analysis of these derivatives is crucial in synthetic chemistry, particularly in the development of new fluorinating reagents.
For fluoromethyl phenyl sulfone, the fluoromethyl group provides characteristic signals in NMR spectra.
¹H NMR: The methylene (B1212753) protons (CH₂) adjacent to the fluorine atom appear as a doublet with a large coupling constant (J) of approximately 47 Hz due to coupling with the ¹⁹F nucleus. orgsyn.org
¹³C NMR: The carbon of the fluoromethyl group also shows a large coupling to fluorine, appearing as a doublet with a J-coupling of about 217.5 Hz. orgsyn.org
¹⁹F NMR: A characteristic signal for the fluorine atom appears around δ -210.0 ppm. orgsyn.org
These distinctive NMR features allow for precise structural confirmation and purity assessment of such fluorinated sulfone derivatives. orgsyn.org
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for identifying it within reaction mixtures. uliege.be Electron impact (EI) ionization of the compound leads to a characteristic fragmentation pattern that can be used as a fingerprint for its identification.
The molecular ion peak [M]⁺ for this compound (C₇H₇ClO₂S) is expected at an m/z of approximately 190.65. scbt.com Key fragments observed in the mass spectrum include ions at m/z 141, 125, 77, and 51. The peak at m/z 141 corresponds to the phenylsulfonyl cation [C₆H₅SO₂]⁺, formed by the loss of the chloromethyl radical (•CH₂Cl). The ion at m/z 77, the phenyl cation [C₆H₅]⁺, is also a prominent fragment. These patterns are consistent with the known fragmentation behavior of aryl sulfones. libretexts.org
Furthermore, techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are employed to monitor the progress of reactions where this compound is a reactant or product, allowing for the separation and identification of various components in a mixture. researchgate.netepa.gov
Interactive Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Reference |
|---|---|---|
| 190/192 | [M]⁺, Molecular Ion | scbt.com |
| 141 | [C₆H₅SO₂]⁺ | |
| 125 | [C₆H₅SO]⁺ | |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The IR spectrum provides direct evidence for the presence of the sulfonyl group (–SO₂–) and the phenyl group. The sulfonyl group is characterized by two strong and distinct stretching vibrations:
Asymmetric SO₂ stretch: typically appearing in the 1350–1300 cm⁻¹ region.
Symmetric SO₂ stretch: found in the 1160–1120 cm⁻¹ region.
Additionally, absorptions corresponding to the aromatic C-H and C=C stretching of the phenyl ring are observed. orgsyn.org The presence of these characteristic bands in an IR spectrum confirms the successful synthesis and structural integrity of the compound.
Chromatographic Methods (TLC, HPLC, GC-MS) for Purity and Reaction Monitoring
A variety of chromatographic techniques are essential for the analysis of this compound, primarily for assessing its purity and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used for qualitatively monitoring reactions. orgsyn.org For instance, in the synthesis of related sulfones, TLC with a suitable eluent system (like a hexane:ethyl acetate (B1210297) mixture) allows for the clear separation of the product from starting materials and byproducts, enabling chemists to determine when a reaction is complete. orgsyn.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the qualitative and quantitative analysis of this compound. It offers high resolution and sensitivity for purity assessment and can be used to track the formation of products and the consumption of reactants in real-time when coupled with detectors like UV or MS. uliege.beulisboa.pt
Gas Chromatography-Mass Spectrometry (GC-MS): The combination of gas chromatography and mass spectrometry is particularly useful for analyzing volatile compounds and complex mixtures. researchgate.net GC separates the components of a mixture, which are then identified by their mass spectra. This technique is applied in the analysis of reaction crudes involving sulfones and for the identification of trace impurities. epa.govcore.ac.uk
Environmental Fate and Green Chemistry Considerations Academic Perspective
Degradation Pathways and Environmental Persistence of Sulfones
The environmental persistence and degradation of sulfones are influenced by their chemical structure and environmental conditions. Generally, the sulfone group (R-SO₂-R') is chemically stable due to the high oxidation state of sulfur, making it resistant to further oxidation.
Environmental Persistence:
Aqueous Persistence: Studies on organophosphorus insecticide metabolites, such as fensulfothion (B1672535) sulfone and terbufos (B1683085) sulfone, show they can be more persistent than their parent compounds in water. For instance, terbufos sulfoxide (B87167) and sulfone were found to be more persistent in natural and distilled water (half-life ≥18–350 days) compared to the parent terbufos (half-life ≥3 days) tandfonline.com. The persistence of fensulfothion was similar in both sterile and non-sterile water, with about 50% remaining after 16 weeks tandfonline.com. Bis(4-chlorophenyl) sulfone (BPS), a compound structurally related to DDT, is considered not persistent based on measured half-lives in soil and sludge (<180 days) and evidence of biodegradation and photolysis in water industrialchemicals.gov.au. However, its metabolites can be more persistent than the parent compounds in organisms like the guillemot diva-portal.org.
Soil Mobility and Persistence: The mobility of sulfones in soil is generally related to their water solubility tandfonline.com. For fensulfothion and its metabolites, the order of mobility was fensulfothion > fensulfothion sulfone > fensulfothion sulfide (B99878) tandfonline.com. Phorate sulfone was found to be the most persistent of its related compounds in both sand and muck soils cambridge.org. Studies on aminophenyl sulfone compounds (ASCs) and their acetylated products in wastewater treatment plants indicate that nearly half can be discharged in the effluent, posing risks to aquatic environments acs.orgresearchgate.netnih.gov.
Atmospheric Degradation: In the atmosphere, sulfones can be formed via the oxidation of sulfides. For example, dimethyl sulfide (DMS) released from oceans is oxidized by hydroxyl and nitrate (B79036) radicals to form products including dimethyl sulfone nih.gov.
Degradation Pathways:
Thermal Degradation: The thermal degradation of aromatic poly(ether sulfone)s (PES) occurs at high temperatures (370 to 650 °C) mdpi.com. The primary mechanism involves random scission of the main chain, releasing major products like sulfur dioxide (SO₂) and phenol (B47542) mdpi.comresearchgate.net. For polysulfone (PSF), the thermal stability order is sulfone < ether < isopropylene groups researchgate.net.
Chemical Degradation: Under reducing conditions, some sulfones can be converted back to their corresponding sulfides. For example, fensulfothion was almost completely converted to fensulfothion sulfide in water under reducing conditions within 8-12 weeks tandfonline.com. Vinyl sulfones can be hydrolyzed to hydroxyethyl (B10761427) sulfones when heated in aqueous hydroxide (B78521) solutions researchgate.net.
| Compound | Environment | Finding | Reference |
|---|---|---|---|
| Terbufos Sulfone | Natural & Distilled Water | More persistent than parent compound, with a half-life of ≥18–350 days. | tandfonline.com |
| Fensulfothion Sulfone | Water | About 50% of the parent compound remained after 16 weeks; mobility is high. | tandfonline.com |
| Phorate Sulfone | Sand & Muck Soil | Most persistent among its related metabolites. | cambridge.org |
| Bis(4-chlorophenyl) sulfone (BPS) | Soil & Water | Categorized as Not Persistent (half-life <180 days). | industrialchemicals.gov.au |
| Aminophenyl Sulfone Compounds (ASCs) | Wastewater Effluent | Approximately 46.7% are discharged from treatment plants, posing environmental risk. | acs.orgresearchgate.net |
Biotransformation and Microbial Degradation Studies (if applicable to sulfones)
Microorganisms have evolved pathways to degrade various sulfone compounds, often utilizing them as a source of carbon or sulfur.
Dibenzothiophene (DBT) Sulfone: A common model for sulfur-containing compounds in fossil fuels, DBT is often oxidized to DBT sulfone by one set of bacteria. Other microorganisms can then degrade the sulfone. For instance, Brevibacterium sp. DO degrades DBT via a pathway that forms a sulfone, which is then converted to sulfite (B76179) (SO₃²⁻) and an alcohol researchgate.net. A filamentous bacterium, identified as a Pseudonocardia species (strain DB1), was isolated that can grow on benzothiophene (B83047) sulfone and 3-methylbenzothiophene sulfone as its sole carbon, sulfur, and energy source, cleaving the thiophene (B33073) ring and releasing sulfate (B86663) and/or sulfite cdnsciencepub.com. However, some organisms like Pseudomonas putida can oxidize DBT to DBT sulfone but cannot degrade it further cdnsciencepub.com.
Insecticide Metabolites: The microbial degradation of insecticide metabolites containing sulfone groups has been extensively studied. Streptomyces rochei strain AJAG7 has been shown to biodegrade the insecticide fipronil (B1672679) and its metabolite, fipronil sulfone nih.gov. Similarly, the degradation of aldicarb (B1662136) sulfone, a metabolite of the insecticide aldicarb, is studied in soil environments tandfonline.com.
Other Sulfones: Novel bacteria have been isolated that can degrade dimethyl sulfone, using it as their only carbon and energy source researchgate.net. The biotransformation of α,β-unsaturated sulfones can be achieved by yeast species, which reduce the carbon-carbon double bond rsc.org. Anaerobic biotransformation of sulfones to produce biogas has also been proposed as a method for managing sulfone-rich waste researchgate.netresearchgate.net.
| Sulfone Compound | Microorganism/System | Degradation Outcome | Reference |
|---|---|---|---|
| Benzothiophene Sulfone | Pseudonocardia sp. DB1 | Used as sole carbon, sulfur, and energy source; ring cleavage and sulfate release. | cdnsciencepub.com |
| Dibenzothiophene Sulfone | Brevibacterium sp. DO | Degraded to sulfite (SO₃²⁻) and an alcohol. | researchgate.net |
| Fipronil Sulfone | Streptomyces rochei AJAG7 | Successful biodegradation by the isolated strain. | nih.gov |
| Dimethyl Sulfone | Hyphomicrobium and Arthrobacter species | Used as the sole carbon and energy substrate for growth. | researchgate.net |
| α,β-Unsaturated Sulfones | Yeast species | Reduction of the carbon-carbon double bond. | rsc.org |
Green Chemistry Principles in the Context of Chloromethyl Phenyl Sulfone Chemistry
The synthesis of sulfones, including this compound, is increasingly being evaluated through the lens of green chemistry, which aims to reduce waste, hazards, and energy consumption vapourtec.com.
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product acs.org. Syntheses with high atom economy are inherently more efficient and generate less waste.
Catalyst-Free Approaches: A catalyst- and additive-free method for synthesizing allylic sulfones from 1,3-dienes and sulfinic acids boasts an exceptional calculated atom economy of 95% mdpi.com.
Microwave-Assisted Synthesis: A microwave-assisted synthesis of cyclic sulfones was developed that is described as 100% atom-economic, in addition to being reagent-free, metal-free, and organic solvent-free mdpi.com.
Aqueous Media Synthesis: The sulfination of allenic carbonyl compounds in aqueous media provides vinylic sulfones in an atom-economic reaction organic-chemistry.org.
A key goal of green chemistry is to minimize or eliminate the use of hazardous substances.
Safer Solvents: The development of synthetic methods in aqueous media is a significant step forward. A method for synthesizing vinylic sulfones uses a water and ethanol (B145695) solvent system, avoiding toxic organic solvents organic-chemistry.org.
Avoiding Hazardous Reagents: The synthesis of chlorofluoromethyl phenyl sulfone has been achieved from the corresponding sulfone by treatment with Zinc in methanol, a less hazardous approach compared to methods requiring more toxic reagents nih.gov. However, the synthesis of sulfones often involves oxidation steps. Traditional oxidants can be hazardous. A green approach involves the use of 30% aqueous hydrogen peroxide, which is a much safer alternative jchemrev.com. In one green protocol, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide using a generated hypochlorite (B82951) led to the formation of this compound as a minor, overoxidized byproduct rsc.org.
Catalyst-Free and Metal-Free Reactions: Many new protocols for sulfone synthesis aim to eliminate catalysts or replace heavy metal catalysts with more benign alternatives mdpi.commdpi.comorganic-chemistry.org.
Waste minimization is a direct consequence of applying other green chemistry principles like high atom economy and reducing auxiliary substances stanford.edu.
Catalytic vs. Stoichiometric Reagents: Using catalysts is preferred over stoichiometric reagents, as catalysts are used in small amounts and can be recycled, thus minimizing waste acs.org.
Process Design: A study on the management of sulfone-rich waste from oxidative desulfurization (ODS) processes explored adding the waste to bitumen along with high-density polyethylene (B3416737) (HDPE) waste. This converts a waste stream into a useful material, significantly reducing disposal costs and environmental impact researchgate.netsciexplore.ir.
Reducing Derivatives: Green chemistry principles advocate for minimizing the use of protecting groups or temporary modifications, as these steps require additional reagents and generate waste acs.org.
Reducing the energy footprint of chemical synthesis is crucial for sustainability.
Ambient Temperature Reactions: Several modern sulfone synthesis methods are designed to proceed at room temperature, eliminating the need for heating and thus saving energy mdpi.commdpi.com.
Low-Temperature Catalysis: Recently, a new perovskite oxide catalyst was developed that enables the high-yield synthesis of sulfones from sulfides using molecular oxygen at around 30°C, a significant reduction from the typical 80-150°C required by conventional systems sciencedaily.comisct.ac.jpbioengineer.org.
Microwave and Photochemistry: The use of alternative energy sources like microwaves can dramatically reduce reaction times and energy consumption mdpi.com. Similarly, visible light-induced organic synthesis is considered a green and sustainable methodology, often proceeding at room temperature mdpi.com.
| Green Principle | Application in Sulfone Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Atom Economy | Catalyst-free hydrosulfonylation of 1,3-dienes. | Achieves 95% atom economy. | mdpi.com |
| Reduction of Hazardous Reagents | Use of aqueous H₂O₂ as an oxidant. | Replaces harsher, more toxic oxidizing agents. | jchemrev.com |
| Reduction of Hazardous Solvents | Synthesis of vinylic sulfones in water/ethanol. | Avoids the use of toxic organic solvents. | organic-chemistry.org |
| Waste Minimization | Incorporating sulfone-rich waste into bitumen. | Turns a waste product into a valuable material. | researchgate.netsciexplore.ir |
| Energy Efficiency | Perovskite oxide catalyzed oxidation of sulfides. | Reduces reaction temperature from 80-150°C to ~30°C. | sciencedaily.comisct.ac.jp |
Life Cycle Assessment of this compound Production and Use
A comprehensive Life Cycle Assessment (LCA) specific to this compound is not extensively detailed in publicly available literature. However, to understand its potential environmental footprint, it is instructive to examine LCAs of structurally and functionally related sulfone compounds. LCA is a standardized methodology (ISO 14040 and 14044) used to evaluate the environmental burdens associated with a product, process, or activity by identifying energy and material consumption and waste generation. mdpi.comnih.govnih.gov The assessment encompasses the entire life cycle, from raw material extraction to end-of-life, often referred to as a "cradle-to-grave" analysis. nih.gov
The production of sulfone compounds often involves processes like the oxidation of sulfur compounds or the sulfonation of aromatic compounds. mdpi.comgssrr.org For instance, the oxidative desulfurization (ODS) process converts sulfur compounds into sulfones, which are then extracted. gssrr.org The production of chloromethanes, which can be precursors or related to compounds like this compound, has also been subject to LCA to understand their environmental impact, including contributions to ozone depletion. researchgate.net
LCAs have been conducted on sulfone-containing polymers. For example, the life cycle inventory for producing 4,4'-dichlorodiphenyl sulfone (DCDPS), a monomer for high-performance thermoplastics, has been modeled based on detailed process simulations. rsc.org Such analyses provide insights into the material and energy flows required for production.
Table 1: Illustrative Life Cycle Inventory Data for 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Production
| Input/Output | Category | Data Source Type |
| 4,4'-Dichlorodiphenyl sulfone | Chemical | Modeled from process simulations |
| Dimethyl sulfoxide (DMSO) | Chemical | Aggregated database |
| Potassium carbonate (K2CO3) | Chemical | Aggregated database |
| Energy | Resource | Process simulation data |
| Emissions | Environmental | Process simulation data |
| This table is illustrative and based on data for a related sulfone compound, DCDPS, as specific LCI for this compound is not available. Data derived from process evaluation reports. rsc.org |
Studies on flocculants derived from polymer waste, such as sodium salts of sulfone derivatives of polystyrene and phenol-formaldehyde resin, have utilized LCA to assess their environmental performance. mdpi.comkoszalin.pl These assessments found that using waste-derived sulfonates can significantly reduce pollution indicators in wastewater treatment. koszalin.pl The LCA of a sodium salt of a sulfonic derivative of phenol-formaldehyde resin identified that the production process's greatest environmental impacts were on climate change, particulate matter formation, and fossil resource use. researchgate.net Such analyses highlight the importance of considering the entire life cycle, as downstream phases, which are often left out of truncated LCAs, can have dominant environmental impacts. nih.gov
Analytical Methods for Environmental Monitoring of Sulfone Compounds
The environmental monitoring of sulfone compounds, including potential metabolites or degradation products of industrial chemicals and pharmaceuticals, is crucial for assessing water quality and environmental risk. researchgate.net A variety of sophisticated analytical methods are employed for the detection and quantification of these compounds in environmental matrices like water and soil. mdpi.com
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques for analyzing sulfone compounds. mdpi.comnih.gov Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the simultaneous analysis of multiple sulfone compounds and their transformation products in water samples. researchgate.net This technique offers high sensitivity and specificity, enabling the detection of contaminants at very low concentrations. researchgate.netnih.gov For example, an LC-MS/MS method was validated for quantifying 13 anthropogenic contaminants, including the sulfone-containing compound bisphenol S (BPS), in sewage treatment effluent and rain runoff, with limits of quantification ranging from 0.75 to 4.91 ng/L. nih.gov
Gas chromatography is also used, with detectors such as flame ionization detectors (FID) and mass spectrometers. mdpi.com However, MS is generally preferred over FID due to its superior sensitivity and selectivity, with reported limits of detection (LODs) for sulfolane (B150427) in aqueous samples being significantly lower with MS (0.516–20 µg/L) compared to FID (500–6000 µg/L). mdpi.com High-resolution mass spectrometry (HRMS), such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), serves as a discovery tool for identifying previously unmeasured environmental chemicals, including sulfones, in biological and environmental samples. nih.gov
Sample preparation is a critical preceding step to analysis. mdpi.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix, thereby reducing interference. mdpi.comnih.gov For instance, SPE is frequently used for extracting polar organic compounds from water samples before analysis. researchgate.netnih.gov Passive sampling methods, like the Polar Organic Chemical Integrative Sampler (POCIS), which often uses polyether sulfone membranes, provide a time-integrated measure of contamination levels in aquatic environments and can improve the detection of contaminants over time. ifremer.fr
Table 2: Comparison of Analytical Methods for Sulfone Compound Monitoring
| Method | Common Detector(s) | Sample Matrix | Key Features & Findings | Citations |
| LC-MS/MS | Tandem Mass Spectrometry | Water, Wastewater | High sensitivity and selectivity; used to analyze parent sulfonamides and their transformation products simultaneously. | researchgate.netnih.govnih.gov |
| LC-QTOF/MS | Quadrupole Time-of-Flight MS | Human Serum, Environmental Samples | High-resolution mass spectrometry used for non-targeted screening and discovery of new environmental chemical exposures. | nih.gov |
| GC-MS | Mass Spectrometry (MS) | Aqueous Samples, Soil | Provides superior sensitivity and selectivity compared to FID; allows for the use of isotopically labeled internal standards for more reliable results. | mdpi.com |
| GC-FID | Flame Ionization Detector (FID) | Aqueous Samples | Less sensitive than GC-MS for sulfolane analysis. | mdpi.com |
| POCIS | (Passive Sampler) | Surface Water | Time-integrated sampling for hydrophilic organic molecules; can lower quantification limits and integrate contamination peaks. | ifremer.fr |
The selection of a specific method depends on the target analytes, the sample matrix, and the required detection limits, as defined by data quality objectives for a particular environmental monitoring program. epa.gov
Q & A
Q. What are the optimal synthetic routes for Chloromethyl phenyl sulfone, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonylation of chloromethylbenzene derivatives. A common method involves reacting 3-(chloromethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of triethylamine (THF solvent, room temperature, 2-hour stirring) . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and inert conditions to prevent hydrolysis. Impurities like unreacted starting materials or byproducts (e.g., sulfonic acids) can be minimized using column chromatography with hexane/ethyl acetate gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR (CDCl) shows distinct peaks for the sulfone group (δ 3.0–3.2 ppm for CHSO) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms the sulfone moiety at δ 44–46 ppm .
- GC-MS : Retention times and fragmentation patterns (e.g., m/z 219 for molecular ion [M]) help verify purity and detect degradation products .
- Melting Point : Reported as 82–85°C; deviations >2°C indicate impurities .
Q. How does this compound’s stability vary under different storage conditions?
The compound is hygroscopic and prone to hydrolysis in humid environments. Stability studies recommend storage in anhydrous solvents (e.g., THF) at –20°C under argon. Degradation products include benzenesulfonic acid (identified via FT-IR at 1180 cm for S=O stretches) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Kinetic studies using phenylmagnesium bromide and sulfones reveal that the chloromethyl group’s steric hindrance slows S2 pathways. In THF/toluene (7:10) at 90°C, the reaction follows first-order kinetics with a half-life of 45 minutes. Competing pathways (e.g., elimination) are negligible due to the sulfone group’s electron-withdrawing stabilization .
Q. How can computational modeling predict this compound’s interactions in catalytic systems?
DFT calculations (B3LYP/6-311+G(d,p)) model the sulfone’s electron density distribution, showing high partial positive charge on the chloromethyl carbon (+0.82 eV), favoring nucleophilic attack. Solvent effects (e.g., toluene vs. DMSO) are simulated using COSMO-RS, revealing a 15% increase in activation energy in polar solvents .
Q. What strategies resolve contradictions in reported sulfone reactivity data?
Discrepancies in reaction outcomes (e.g., incomplete conversion vs. side products) often arise from subsampling errors or unaccounted moisture. Rigorous protocols include:
- Subsampling : Use homogenized powders (particle size <100 µm) and incrementally collect 10+ aliquots to ensure representativeness .
- Error Analysis : Propagate uncertainties using , where includes analytical and weighing errors .
Q. How is this compound utilized in synthesizing complex organic architectures?
As a sulfone linker, it participates in Julia–Kocienski olefination to form alkenes. For example, reaction with aldehydes (NaHMDS, DMF, –78°C) yields trans-alkenes with >90% stereoselectivity. The chloromethyl group’s leaving ability facilitates C–C bond formation, validated by labeling studies .
Methodological Challenges and Solutions
Q. What analytical approaches quantify trace impurities in this compound?
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate sulfonic acid byproducts (retention time: 4.2 min) with LOD of 0.1 µg/mL .
- TGA-MS : Thermal decomposition profiles (200–300°C) correlate with impurity content; mass loss >5% indicates significant degradation .
Q. How do steric and electronic factors influence its application in polymer chemistry?
In poly(ether sulfone) synthesis, the chloromethyl group enables crosslinking via nucleophilic aromatic substitution. However, steric bulk reduces reactivity with bisphenol-A, necessitating higher temperatures (180°C) and catalysts like KCO. Dielectric constant studies show a 10% increase in polymer rigidity compared to non-chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
